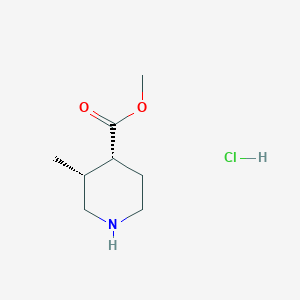

cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Description

Propriétés

Numéro CAS |

133567-10-9 |

|---|---|

Formule moléculaire |

C8H16ClNO2 |

Poids moléculaire |

193.67 g/mol |

Nom IUPAC |

methyl (3S,4S)-3-methylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |

Clé InChI |

LIBNHIYBEVBSKI-HHQFNNIRSA-N |

SMILES |

CC1CNCCC1C(=O)OC.Cl |

SMILES isomérique |

C[C@@H]1CNCC[C@@H]1C(=O)OC.Cl |

SMILES canonique |

CC1CNCCC1C(=O)OC.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Méthodes De Préparation

Substrate Preparation and Hydrogenation Conditions

Methyl 6-methylnicotinate serves as the primary precursor for this route. In a representative procedure, methyl 6-methylnicotinate is subjected to hydrogenation using platinum oxide (PtO₂) as a catalyst in glacial acetic acid under a hydrogen atmosphere. The reaction is typically conducted at room temperature for 16 hours, achieving quantitative conversion to a diastereomeric mixture of piperidines.

Key Data:

- Catalyst: PtO₂ (10 mol%)

- Solvent: Glacial acetic acid

- Pressure: Hydrogen balloon (1 atm)

- Yield: 93% (crude product)

- Diastereomeric Ratio (cis:trans): 85:15

The stereoselectivity arises from the axial addition of hydrogen to the pyridine ring, favoring the cis configuration due to steric and electronic effects imposed by the methyl substituent at the 3-position.

Purification and Salt Formation

The crude product is purified via Boc protection followed by column chromatography. Treatment with Boc₂O (di-tert-butyl dicarbonate) in dichloromethane and triethylamine yields the N-Boc-protected piperidine, which is isolated in 79% yield after chromatography. Subsequent hydrochloride salt formation is achieved using HCl in diethyl ether, yielding the final product as a crystalline solid.

Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 3.68 (s, OCH₃), 3.10–3.03 (m, NCH), 1.11 (d, CH₃).

- HRMS: m/z 280.1521 ([M + Na]⁺, calc. 280.1519).

Organometallic Cross-Metathesis Approaches

Alternative routes employ organometallic chemistry to construct the piperidine ring, offering complementary stereocontrol.

Allylglycine Derivative Functionalization

A method reported by Blechert and co-workers utilizes allylglycine derivatives as starting materials. Methyl allylglycine is subjected to cross-metathesis with methyl vinyl ketone using a Hoveyda-Grubbs catalyst (Scheme 13). This step forms an α,β-unsaturated ketone intermediate, which undergoes hydrogenation to simultaneously reduce the double bond and cyclize into the piperidine ring.

Key Data:

- Catalyst: Hoveyda-Grubbs (5 mol%)

- Solvent: Dichloromethane

- Yield: 79% after hydrogenation

- Stereoselectivity: >95% cis

This method capitalizes on the rigidity of the organometallic intermediate to enforce cis geometry during cyclization.

Multi-Step Synthesis via Ring-Closure Strategies

Patents disclose a multi-step synthesis starting from serine-derived precursors, emphasizing scalability and enantiomeric purity.

Nitro Group Reduction and Cyclization

A Chinese patent (CN103254121A) outlines a route where 2-butenal reacts with N-protected 2-nitroethylamine in the presence of a palladium catalyst to form a nitro-substituted dihydropyridine. Acidic dehydration followed by catalytic hydrogenation reduces the nitro group and induces cyclization to yield cis-3-amino-4-methylpiperidine. Methylation of the amine and subsequent esterification furnishes the target compound.

Key Data:

Comparative Analysis of Methods

| Method | Catalyst | Yield | cis:trans Ratio | Complexity |

|---|---|---|---|---|

| Catalytic Hydrogenation | PtO₂ | 93% | 85:15 | Moderate |

| Cross-Metathesis | Hoveyda-Grubbs | 79% | >95:5 | High |

| Multi-Step Synthesis | Pd/C | 55% | >98:2 | Very High |

Advantages and Limitations:

- Catalytic Hydrogenation: High yield but moderate stereoselectivity; requires handling of hydrogen gas.

- Cross-Metathesis: Excellent stereocontrol but relies on costly catalysts.

- Multi-Step Synthesis: Superior purity but labor-intensive and low overall yield.

Analyse Des Réactions Chimiques

Types of Reactions

cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted piperidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Applications De Recherche Scientifique

cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride has a wide range of scientific research applications, including:

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug discovery and development.

Mécanisme D'action

The mechanism of action of cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride

- CAS Number : 133567-10-9

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- Structural Features : This compound consists of a piperidine ring with a methyl group at position 3 and a methyl ester group at position 4 in a cis configuration. The hydrochloride salt enhances its stability and solubility in polar solvents.

The cis configuration may influence its biological activity and interaction with target receptors.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key parameters of this compound and related compounds:

Key Observations :

Steric and Electronic Effects :

- The cis-methyl 3-methylpiperidine-4-carboxylate has a compact structure with a methyl ester and methyl group in proximity, which may influence ring conformation and intermolecular interactions .

- In contrast, 4-(diphenylmethoxy)piperidine hydrochloride features a bulky diphenylmethoxy group, likely reducing solubility in aqueous media and increasing lipophilicity .

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid contains a planar pyrimidine ring and a carboxylic acid group, making it more polar and reactive in acid-base reactions compared to ester-containing analogs .

Spectroscopic Differentiation :

- NMR studies on similar piperidine derivatives (e.g., compounds 1 and 7 in ) reveal that chemical shifts in specific regions (e.g., positions 29–36 and 39–44) are sensitive to substituent changes . For cis-methyl 3-methylpiperidine-4-carboxylate, the cis configuration would likely produce distinct NMR profiles compared to trans isomers or bulkier analogs like 4-(diphenylmethoxy)piperidine.

Key Observations :

- Data Gaps: Limited physicochemical and toxicological data are available for this compound, similar to 4-(diphenylmethoxy)piperidine hydrochloride .

- Safety Protocols : For 4-(diphenylmethoxy)piperidine, handling guidelines emphasize ventilation and protective equipment due to unspecified hazards . These precautions may extend to the cis-methyl analog, given structural similarities.

Activité Biologique

cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by its unique structural features, which include a piperidine ring with a methyl group at the 3-position and a carboxylate group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and biochemistry.

- Molecular Formula : C₉H₁₈ClNO₂

- Molecular Weight : Approximately 193.67 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as either an inhibitor or activator, modulating various biochemical pathways. Its mechanism involves binding affinities that can influence enzyme-substrate interactions and receptor signaling pathways.

Biological Activities

Research has indicated several potential pharmacological properties of this compound:

- Enzyme Interactions : The compound is used in studies related to enzyme-substrate interactions, showcasing its role in modulating enzyme activity.

- Receptor Binding : It acts as a ligand in receptor binding studies, influencing cellular responses through G-protein coupled receptor (GPCR) systems .

- Cytotoxicity : Preliminary studies suggest potential anticancer activities, with some derivatives exhibiting cytotoxic effects on cancer cell lines, indicating a need for further exploration in cancer therapy .

Comparative Analysis

The uniqueness of this compound can be highlighted through a comparison with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-methylpiperidine-4-carboxylate | C₉H₁₈ClNO₂ | Similar backbone without the cis configuration |

| N-Methylpiperidine | C₇H₁₅N | Lacks carboxylic acid functionality; more basic |

| Piperidine-4-carboxylic acid | C₇H₁₃NO₂ | Contains only one methyl group; more polar |

The cis configuration of this compound may confer distinct biological activities compared to its trans or non-stereospecific counterparts, influencing binding affinities and selectivities.

Case Studies and Research Findings

- Cancer Therapy Potential : A study demonstrated that derivatives of piperidine compounds can induce apoptosis in hypopharyngeal tumor cells, suggesting that structural modifications could enhance anticancer efficacy. The spirocyclic structure was particularly noted for its improved interaction with protein binding sites .

- Ligand Activity : Research involving the M3 muscarinic acetylcholine receptor indicated that compounds similar to this compound could stimulate cell proliferation and resistance to apoptosis in colorectal cancer models, highlighting the therapeutic potential of targeting GPCRs in cancer treatment .

Future Directions

Further investigations are warranted to elucidate the full pharmacological profile of this compound. Studies should focus on:

- Detailed mechanistic studies to clarify its interactions with biological targets.

- Exploration of its structure-activity relationships (SAR) to optimize its therapeutic efficacy.

- Clinical trials to assess its safety and effectiveness in treating specific diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via enzymatic resolution or stereoselective chemical synthesis. For example, CALB (lipase B from Candida antarctica) catalyzes the hydrolysis of racemic precursors in buffered aqueous systems (e.g., H₂O/K₂HPO₄ pH 8.0 at 35°C), yielding enantiomerically enriched products (up to 97% ee). Reaction parameters such as pH, temperature, and solvent polarity critically impact stereoselectivity and yield . Chemical routes may involve cyclization of amino esters or hydrogenation of unsaturated intermediates under controlled conditions (e.g., H₂ pressure, catalyst selection) to preserve the cis-configuration.

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration using SHELX-based refinement (e.g., SHELXL for small-molecule structures) .

- Chiral HPLC : Validates enantiomeric purity using polysaccharide-based columns (e.g., Chiralpak IA/IB) with mobile phases optimized for polar carboxylates.

- NMR spectroscopy : H-H NOESY or C DEPT experiments identify spatial proximity of methyl and carboxylate groups to confirm cis-stereochemistry .

Q. How can researchers address discrepancies in reported solubility or stability data for this compound?

- Methodological Answer : Systematically test solubility in aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include accelerated degradation under thermal (40–60°C), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) conditions, with LC-MS monitoring for degradation products .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess (ee) in enzymatic resolutions of racemic precursors to this compound?

- Methodological Answer :

- Substrate engineering : Introduce steric hindrance (e.g., neopentyl groups) near the ester moiety to enhance enzyme-substrate specificity .

- Process optimization : Use continuous-flow reactors to improve enzyme turnover and reduce inhibition by products.

- Solvent engineering : Co-solvents like MTBE or THF (≤20% v/v) can modulate enzyme activity and partition coefficients .

Q. How do structural modifications (e.g., halogenation, alkyl chain variation) impact the biological activity of cis-Methyl 3-methylpiperidine-4-carboxylate derivatives?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs (e.g., 4-fluorophenyl or 4-chlorophenoxy substitutions) and assay against targets (e.g., opioid receptors, enzymes) via radioligand binding or enzymatic inhibition assays. For example, halogenation at the 4-position of piperidine analogs enhances metabolic stability but may reduce blood-brain barrier permeability .

- Computational modeling : Dock derivatives into receptor active sites (e.g., μ-opioid receptor) using molecular dynamics simulations to predict binding affinities .

Q. How can researchers resolve contradictions in crystallographic data for this compound polymorphs?

- Methodological Answer :

- Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify all solid forms.

- Synchrotron XRD : Resolve subtle lattice differences with high-resolution data (≤0.8 Å). Refine structures using SHELXL with restraints for disordered moieties .

- Thermal analysis : DSC and TGA differentiate polymorphs via melting point and decomposition profiles .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.